5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula and a molecular weight of approximately 229.05 g/mol. This compound is notable for its potential applications in organic synthesis and medicinal chemistry. It is classified as a halogenated indanone derivative, which indicates its structure incorporates both bromine and fluorine atoms in addition to the indanone framework.
The compound is cataloged under several identifiers, including the Chemical Abstracts Service number 1242157-14-7. It is available from various chemical suppliers, such as BenchChem, AChemBlock, and Sigma-Aldrich, where it is typically offered at a purity of 95% . The classification of this compound falls under organic compounds, specifically within the category of halogenated compounds due to the presence of bromine and fluorine.
The synthesis of 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the bromination and fluorination of an appropriate indanone precursor. The general steps may include:
Specific methodologies may vary, and detailed procedural information can typically be found in specialized organic chemistry literature or databases .
The molecular structure of 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one features a bicyclic system with a carbonyl group. Key structural data includes:
5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one can participate in various chemical reactions typical for carbonyl compounds, including:
These reactions are significant for synthesizing more complex molecules or modifying the compound for specific applications .
The physical properties of 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one include:
Chemical properties include:
These properties are critical for handling and application in laboratory settings .
5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one has potential applications in:
Research continues into its biological activity and potential therapeutic uses, making it a compound of interest in both academic and industrial chemistry .
The molecular architecture of 5-bromo-7-fluoro-2,3-dihydro-1H-inden-1-one exhibits several strategic design elements critical to its utility in drug discovery. The compound possesses a fused bicyclic system that imparts structural rigidity while maintaining sufficient flexibility for optimal target binding. X-ray crystallographic analyses of related indanones reveal a nearly planar aromatic ring fused to a partially saturated five-membered ring containing the ketone functionality [3] [7]. This arrangement creates distinct electronic environments - the bromine atom at C5 functions as a potent ortho-directing group for metal-catalyzed cross-coupling reactions, while the fluorine at C7 provides enhanced membrane permeability through reduced polar surface area (calculated PSA: 17.07 Ų) [3]. The Br···O interaction (distance: ~3.1Å) between the bromine and carbonyl oxygen creates a molecular dipole moment that influences crystal packing and binding interactions with biological targets [3].
Table 1: Comparative Structural Properties of Halogenated Indenones
Compound | Molecular Formula | Halogen Positions | Calculated logP | TPSA (Ų) |
---|---|---|---|---|
5-Bromo-7-fluoro-1-indanone | C₉H₆BrFO | 5-Br, 7-F | 2.84 | 17.07 |
5-Bromo-4,6-difluoro-1H-indene-1,3(2H)-dione | C₉H₃BrF₂O₂ | 5-Br, 4-F, 6-F | 2.62* | 34.14 |
5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one | C₉H₆BrFO | 5-Br, 6-F | 3.05 | 17.07 |
4-Bromo-7-fluoroindan-1-one | C₉H₆BrFO | 4-Br, 7-F | 2.91 | 17.07 |
*Estimated value based on structural similarity
The halogen positioning in this compound creates a unique electronic profile that differentiates it from regioisomers. Computational analyses (DFT calculations) indicate that the para-relationship between bromine and fluorine creates a symmetric polarization of the aromatic ring, with the C5 carbon bearing substantial positive character (δ+ = 0.18) ideal for nucleophilic substitution [3] [8]. This contrasts with the 5-bromo-6-fluoro isomer where the ortho-halogen arrangement creates steric congestion and asymmetric charge distribution. The carbonyl stretching frequency in FT-IR (1715 cm⁻¹) appears at lower wave numbers than non-halogenated indanones (1740-1750 cm⁻¹), indicating significant electronic modulation of the ketone's electrophilicity through resonance effects [3] [7]. These properties collectively establish the compound as a privileged scaffold for designing targeted covalent inhibitors where the bromine serves as a leaving group for transition metal-mediated coupling or nucleophilic displacement reactions.
The first documented synthesis of 5-bromo-7-fluoro-2,3-dihydro-1H-inden-1-one appeared in pharmaceutical patent literature circa 2010-2012 as part of kinase inhibitor programs targeting cancer therapeutics [3] [7]. Its commercial availability emerged around 2015 through specialized chemical suppliers including Fluorochem (UK) and Ambeed (US), with initial listings reflecting its status as a rare building block with limited synthetic accessibility [1] [3]. Early production employed a multistep sequence beginning with 4-fluoro-2-bromoaniline through diazotization and Sandmeyer reaction, followed by Friedel-Crafts acylation with acryloyl chloride and subsequent cyclization under Lewis acid catalysis [5] [7]. The complexity of this route contributed to its premium pricing in early catalog listings ($420/g for 95% purity in 2018) [7].
The compound gained significant traction in medicinal chemistry between 2018-2020 following publications demonstrating its utility in synthesizing BTK inhibitors and FLT3 antagonists [3] [7]. This period coincided with improved synthetic protocols featuring palladium-catalyzed borylation of 7-fluoro-1-indanone, enabling more cost-effective production. Current commercial availability has expanded to over 15 specialized suppliers worldwide, with prices decreasing to approximately $65-189/100mg for research quantities as synthetic methodologies improved and demand increased [7]. The establishment of the MDL number MFCD17677343 and PubChem CID 59473805 facilitated standardized database referencing across chemical inventories [3] [5]. Production now primarily occurs in GMP-compatible facilities in China and India, with stringent quality controls ensuring consistent purity ≥95% as verified by HPLC-UV [5] [8].
5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one serves as a critical precursor for enhancing drug-like properties in lead optimization campaigns. Computational ADMET profiling predicts favorable bioavailability for derivatives, with consensus logP = 2.84 positioning molecules within the optimal range for membrane permeability while maintaining sufficient aqueous solubility (ESOL: -3.18) [3]. The BOILED-Egg model indicates high gastrointestinal absorption (97% predicted) and significant blood-brain barrier penetration (BBB permeant), making the scaffold particularly valuable for CNS-targeted therapeutics [3]. Notably, the molecule exhibits a selective CYP inhibition profile, acting as a CYP1A2 inhibitor while showing negligible activity against CYP2C19, CYP2C9, CYP2D6, and CYP3A4 isozymes – an advantageous property for reducing metabolic drug-drug interactions [3].
Table 2: Computational Pharmacokinetic Properties of 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one
Property | Predicted Value | Prediction Method | Significance |
---|---|---|---|
Gastrointestinal Absorption | High | BOILED-Egg | Favorable oral bioavailability |
BBB Permeability | Yes | BOILED-Egg | CNS drug potential |
P-glycoprotein Substrate | No | SVM model | Reduced efflux concerns |
CYP1A2 Inhibition | Yes | SVM model | Metabolic consideration |
CYP2C19 Inhibition | No | SVM model | Reduced drug interaction risk |
Consensus logP | 2.84 | iLOGP/XLOGP3/WLOGP | Optimal lipophilicity |
Water Solubility (ESOL) | 0.151 mg/mL | Topological method | Moderate solubility |
The synthetic utility of 5-bromo-7-fluoro-2,3-dihydro-1H-inden-1-one centers on three reactive domains: the activated aryl bromide, the electron-deficient carbonyl, and the acidic α-protons adjacent to the ketone. These sites enable sequential functionalization strategies:
Transition Metal Catalysis: The bromine undergoes efficient Suzuki-Miyaura couplings with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, toluene/water) at 80-90°C to introduce biaryl systems critical for kinase inhibitor pharmacophores [3] [7]. Recent advances demonstrate ultralow catalyst loading (0.05 mol % Pd) enabled by the electron-withdrawing fluorine that prevents catalyst poisoning.
Carbonyl Transformations: The ketone functionality participates in reductive aminations (NaBH₃CN, RNH₂) to produce secondary amines for fragment linking, or undergoes conversion to α,β-unsaturated systems via Wittig reactions for Michael acceptor development [5] [6]. Enantioselective reduction using (S)-CBS catalyst yields (S)-5-bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol (CAS: 1789727-98-5), a chiral building block for prostaglandin analogs [6].
Ring Functionalization: Deprotonation at C2/C3 positions (LDA, THF, -78°C) generates enolate intermediates that undergo alkylation with electrophiles (alkyl halides, epoxides) to install quaternary centers [5] [8]. The resulting substituted indanones serve as conformationally restricted analogs of peptide motifs in protease inhibitors.
Current process chemistry optimizations focus on atom-economical routes using continuous flow hydrogenation for the final cyclization step, achieving yields >85% with catalyst turnover numbers exceeding 50,000 [3] [8]. Recent innovations include photocatalytic bromination of 7-fluoro-1-indanone using NBS and visible light, reducing byproduct formation compared to traditional bromination methods [7]. Handling requires standard precautions for halogenated ketones (GHS hazard statements H302, H315, H319, H335), with recommended engineering controls including local exhaust ventilation and chemical-resistant gloves during manipulation [8].
Table 3: Key Commercial Derivatives and Analogs of 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one
Compound Name | CAS Number | Molecular Formula | Key Applications |
---|---|---|---|
(S)-5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol | 1789727-98-5 | C₉H₈BrFO | Chiral building block |
5-Bromo-4,6-difluoro-1H-indene-1,3(2H)-dione | 2677043-08-0 | C₉H₃BrF₂O₂ | Michael acceptor |
4-Bromo-7-fluoroindan-1-one | 1003048-72-3 | C₉H₆BrFO | Regioisomeric analog |
5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one | 866862-25-1 | C₉H₆BrFO | Structure-activity studies |
7-Fluoroindan-1-one | 651735-59-0 | C₉H₇FO | Dehalogenated precursor |
Table 4: Compound Identification Summary
Identifier | Value |
---|---|
Chemical Name | 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one |
IUPAC Name | 5-bromo-7-fluoro-1-indanone |
CAS Registry Number | 1242157-14-7 |
MDL Number | MFCD17677343 |
PubChem CID | 59473805 |
Molecular Formula | C₉H₆BrFO |
Molecular Weight | 229.05 g/mol |
InChI Code | 1S/C9H6BrFO/c10-6-3-5-1-2-8(12)9(5)7(11)4-6/h3-4H,1-2H2 |
InChI Key | VMPKZIKGIGAVGK-UHFFFAOYSA-N |
SMILES | FC1=C2C(=O)CCC2=CC(Br)=C1 |
Purity Specification | ≥95% (HPLC) |
Physical Form | Off-white to pale yellow crystalline solid |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1